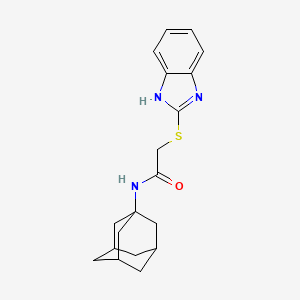![molecular formula C17H28ClNO4 B4411497 4-{2-[2-(4-isopropoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4411497.png)
4-{2-[2-(4-isopropoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride
Descripción general
Descripción
4-{2-[2-(4-isopropoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as IEM-1460 and is used in various fields of research, including neuroscience, pharmacology, and drug discovery.
Aplicaciones Científicas De Investigación
IEM-1460 has shown potential applications in various fields of research, including neuroscience, pharmacology, and drug discovery. In neuroscience, IEM-1460 has been used to study the role of acetylcholine in the brain and its effects on synaptic transmission. In pharmacology, IEM-1460 has been used to study the effects of acetylcholine receptor agonists and antagonists on the nervous system. In drug discovery, IEM-1460 has been used as a lead compound for the development of new drugs targeting the acetylcholine receptor.
Mecanismo De Acción
The mechanism of action of IEM-1460 involves the modulation of acetylcholine receptors in the nervous system. Acetylcholine receptors are a type of neurotransmitter receptor that binds to acetylcholine, a neurotransmitter that plays a critical role in the nervous system. IEM-1460 acts as an agonist of the acetylcholine receptor, meaning that it binds to the receptor and activates it, leading to an increase in synaptic transmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of IEM-1460 are mainly related to its effects on the nervous system. IEM-1460 has been shown to increase synaptic transmission by activating acetylcholine receptors. This can lead to an increase in cognitive function, memory, and learning. However, excessive activation of acetylcholine receptors can lead to adverse effects such as seizures and convulsions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using IEM-1460 in lab experiments is its specificity for acetylcholine receptors. This allows researchers to study the effects of acetylcholine on the nervous system in a more targeted manner. However, one limitation of using IEM-1460 is its potential for adverse effects such as seizures and convulsions. Researchers need to be cautious when using IEM-1460 in lab experiments and ensure that appropriate safety measures are in place.
Direcciones Futuras
There are several future directions for the use of IEM-1460 in research. One possible direction is the development of new drugs targeting the acetylcholine receptor for the treatment of neurological disorders such as Alzheimer's disease. Another direction is the study of the effects of IEM-1460 on other neurotransmitter receptors in the nervous system. Finally, the use of IEM-1460 in combination with other drugs for the treatment of neurological disorders is an area of future research.
Propiedades
IUPAC Name |
4-[2-[2-(4-propan-2-yloxyphenoxy)ethoxy]ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4.ClH/c1-15(2)22-17-5-3-16(4-6-17)21-14-13-20-12-9-18-7-10-19-11-8-18;/h3-6,15H,7-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYUNVKQFQXECI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)OCCOCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4411420.png)

![4-{4-[2-(1-piperidinyl)ethoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4411444.png)
![4-(benzyloxy)-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B4411451.png)
![2-{[5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B4411459.png)
![N-(2,6-dimethylphenyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4411462.png)
![2-[4-(2-methoxy-3-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B4411482.png)
![{3-[2-(benzyloxy)phenoxy]propyl}dimethylamine hydrochloride](/img/structure/B4411489.png)
![2-{[5-(3-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4411498.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl propionate](/img/structure/B4411499.png)
![1-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4411517.png)
![N-(4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4411520.png)
![2-chlorobenzyl ethyl tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylate](/img/structure/B4411521.png)
![4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4411529.png)